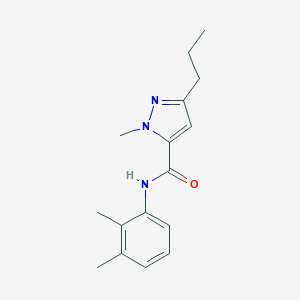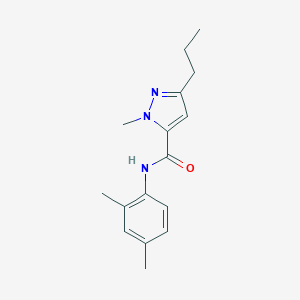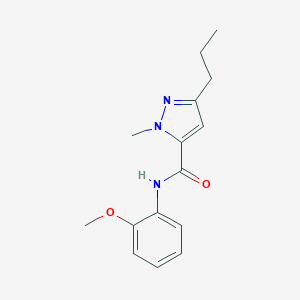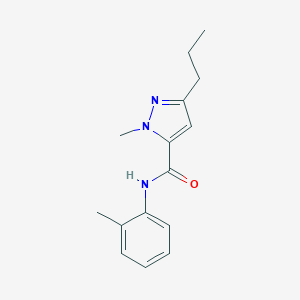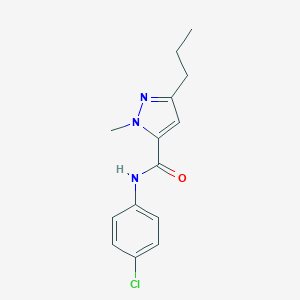![molecular formula C23H22FNO B287142 N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287142.png)
N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, also known as DMFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide is still being studied, but it is believed to act through multiple pathways. In cancer cells, N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis. In the brain, N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been found to modulate the activity of certain neurotransmitters and receptors, leading to neuroprotective effects and analgesia.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application and dosage. In cancer cells, N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been found to induce apoptosis and inhibit angiogenesis, leading to decreased tumor growth and proliferation. In the brain, N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been shown to have neuroprotective effects and may improve cognitive function. In pain management, N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been shown to have analgesic effects and may be a promising alternative to opioid-based pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and receptors. However, N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide also has some limitations, including its relatively high cost and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, including further studies on its mechanism of action, optimization of its synthesis method, and development of more specific and potent analogs. Additionally, N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide may have potential applications in other fields, such as anti-inflammatory and antiviral research. Overall, N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylbenzoyl chloride with 4-fluorobiphenyl in the presence of a base, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with 2-bromo-2-phenylpropane in the presence of a palladium catalyst to yield N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroscience, and pain management. In cancer research, N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been shown to have analgesic effects and may be a promising alternative to opioid-based pain medications.
Propriétés
Nom du produit |
N-(3,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide |
|---|---|
Formule moléculaire |
C23H22FNO |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-(3-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C23H22FNO/c1-15-9-11-20(13-16(15)2)25-23(26)17(3)19-10-12-21(22(24)14-19)18-7-5-4-6-8-18/h4-14,17H,1-3H3,(H,25,26) |
Clé InChI |
ZWUUIRXGRSPSKR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C2=CC(=C(C=C2)C3=CC=CC=C3)F)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C(C)C2=CC(=C(C=C2)C3=CC=CC=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287059.png)
![1-methyl-N-[4-(4-methylbenzoyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287060.png)
![N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287061.png)
![3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole](/img/structure/B287062.png)
![1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B287063.png)
